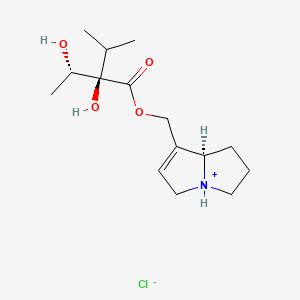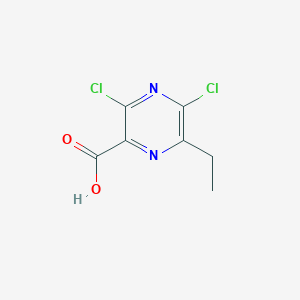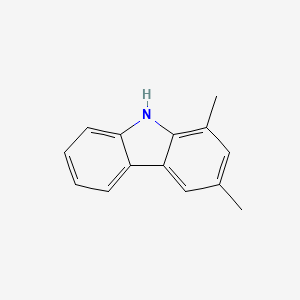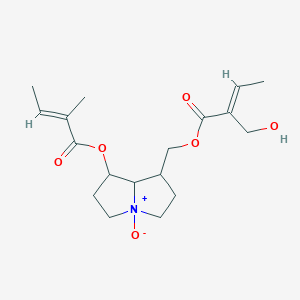
4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
Vue d'ensemble
Description
The compound "4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The papers provided discuss different pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For instance, a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized using a cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Similarly, novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines were designed and synthesized by a molecular hybridization approach .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure of a specific pyrimidine derivative was determined to aid in understanding its potential interactions . The molecular docking studies of some 4,6-disubstituted pyrazolo[3,4-d]pyrimidines provided insights into their binding orientations and energies, correlating with their structure-activity relationship (SAR) .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential pharmacological properties. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product . Additionally, the action of acrylonitrile on certain pyrazolo[1,5-a]pyrimidine derivatives led to the formation of a new ring system, pyrimido[1,2:2',3']pyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of stoichiometric hydrates or solvent-free forms can affect the hydrogen bonding patterns, leading to different dimensionalities in the crystal structures . For example, some compounds formed hydrogen-bonded sheets, while others formed three-dimensional frameworks .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives
- Pyrazole-based pyrimidine scaffolds have been synthesized, displaying potential for biological activity and pharmacological potential for new drug discovery. These scaffolds, including 4,6-dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine derivatives, may have applications in various therapeutic areas (Ajani et al., 2019).
Structural Studies and Complex Formation
- Structural analysis of complexes, including Pt(II) and Pd(II) complexes with pyrazole and pyrimidine derivatives, has been conducted. These studies offer insights into the potential uses of these compounds in various chemical and pharmaceutical applications (Onoa et al., 1999).
Antiviral Properties
- Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines has shown significant antiviral properties, indicating potential use in developing antiviral agents. These derivatives, including this compound, could be valuable in treating viral infections (Munier-Lehmann et al., 2015).
Insecticidal and Antibacterial Applications
- Some derivatives of this compound have been synthesized and evaluated for their insecticidal and antibacterial potential. These findings open up possibilities for these compounds in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).
Use as Intermediates in Pharmacological Compounds
- The compound has been used as an intermediate in the synthesis of pharmacologically active substances, indicating its versatility and importance in drug development (Ogurtsov & Rakitin, 2021).
Orientations Futures
The future directions for research on 4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for the development of new drugs .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
It has been found that pyrazolo-pyrimidine derivatives can act as inhibitors of CDK2, a protein kinase involved in cell cycle regulation . This suggests that 4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine may interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown significant inhibitory activity against certain cell lines . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4,6-dichloro-2-(5-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-11-14(5)8-12-6(9)4-7(10)13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPHXZRMNAQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208183 | |
| Record name | Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2102412-65-5 | |
| Record name | Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)



![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)





